trans-Stilbene

Overview

Description

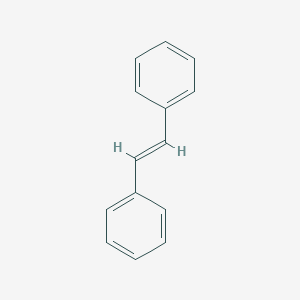

trans-Stilbene: , also known as (E)-stilbene, is an organic compound with the chemical formula C14H12. It is characterized by a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond. This compound is a white crystalline solid at room temperature and is highly soluble in organic solvents. The name “stilbene” is derived from the Greek word “stilbo,” meaning “I shine,” due to its lustrous appearance .

Mechanism of Action

Target of Action

Trans-Stilbene, a derivative of stilbene, is a biologically active compound that exhibits pronounced antimicrobial, antifungal, and anticancer properties . The primary targets of this compound are the liver microsomal enzyme system in rats and humans (CYP 1A1/2), which metabolizes this compound to a 4-hydroxy derivative (trans-4-hydroxystilbene) that exhibits estrogenic effects .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. This compound also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Biochemical Pathways

The biosynthesis of this compound involves the stilbene synthase (STS) enzyme, which serves as the pivotal enzyme within stilbene biosynthetic pathways . This compound also impacts the NF-κB pathway by means of the phosphorylation of IκB, which results in degradation by the proteasome, leading to the release of NF-κB, which translocates to the nucleus for the transcription of genes .

Pharmacokinetics

This compound demonstrates high bioavailability when administered orally . It can easily pass through the blood-brain barrier due to its low molecular weight and good liposolubility .

Result of Action

The molecular and cellular effects of this compound’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .

Action Environment

This compound is a secondary metabolite produced by plants to help protect them in response to certain external aggressors such as ultraviolet radiation, cracks, fungal, viral, or bacterial attacks, and pesticides . The production of this compound is influenced by various environmental factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress .

Biochemical Analysis

Biochemical Properties

Trans-Stilbene interacts with various enzymes, proteins, and other biomolecules. It is synthesized by plants in response to various stresses and is derived from the phenylpropanoid pathway . The nature of these interactions is complex and multifaceted, contributing to the diverse pharmacological properties of this compound .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits diverse pharmacological properties, including cardiovascular protection, antioxidant effects, anticancer activity, and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It shows a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Horner-Wadsworth-Emmons Reaction: This method involves the reaction of benzaldehyde with diethyl benzylphosphonate in the presence of a base like sodium hydride.

McMurry Coupling: This method involves the reductive coupling of benzophenone using titanium tetrachloride and zinc dust.

Industrial Production Methods: Industrial production of this compound typically involves the Wittig reaction due to its high yield and relatively simple reaction conditions. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum efficiency and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Stilbene can undergo oxidation reactions to form stilbene oxide.

Reduction: Reduction of this compound can yield bibenzyl.

Substitution: this compound can undergo electrophilic substitution reactions, such as bromination, to form dibromostilbene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products:

Oxidation: Stilbene oxide.

Reduction: Bibenzyl.

Substitution: Dibromostilbene.

Scientific Research Applications

Chemistry: trans-Stilbene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to undergo photoisomerization makes it useful in studies related to photochemistry .

Biology: In biological research, this compound derivatives such as resveratrol are studied for their antioxidant and anti-inflammatory properties. These compounds have shown potential in the treatment of various diseases, including cancer and cardiovascular diseases .

Medicine: this compound and its derivatives are investigated for their potential therapeutic effects. Resveratrol, a well-known derivative, is studied for its role in cancer prevention, cardiovascular protection, and neuroprotection .

Industry: In the industrial sector, this compound is used in the production of optical brighteners, dyes, and scintillators. Its ability to form stable solid films makes it useful in the manufacture of various materials .

Comparison with Similar Compounds

cis-Stilbene: The geometric isomer of trans-stilbene, characterized by phenyl groups on the same side of the double bond.

Resveratrol: A hydroxylated derivative of this compound, known for its antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethoxy derivative of this compound, with enhanced bioavailability and similar therapeutic effects to resveratrol.

Uniqueness: this compound is unique due to its ability to undergo photoisomerization, forming cis-stilbene under UV light. This property is not shared by all its derivatives. Additionally, this compound’s crystalline structure and stability make it suitable for various industrial applications .

Biological Activity

trans-Stilbene, a naturally occurring compound with the chemical formula C14H12, is renowned for its diverse biological activities. This article delves into its various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The exploration of this compound's biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two phenyl groups connected by a double bond. Its structural configuration allows for unique interactions within biological systems, influencing its reactivity and biological effects. The compound can exist in two isomeric forms: trans and cis, with the trans form being more stable and biologically active.

1. Anticancer Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as NF-κB and MAPK .

- Case Study : In vitro studies have shown that this compound derivatives exhibit potent activity against breast cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutics .

2. Antimicrobial Activity

This compound and its derivatives demonstrate significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have reported that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications to the stilbene structure can enhance antibacterial potency .

- Fungal Activity : this compound has also shown antifungal activity against various strains, indicating its potential as a natural antifungal agent .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal | |

| Escherichia coli | Antimicrobial |

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes:

- Mechanism : It has been shown to downregulate TNF-α and IL-6 levels in inflammatory models, suggesting a role in managing chronic inflammatory diseases .

- Clinical Relevance : This property positions this compound as a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.

4. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies:

- Oxidative Stress Reduction : this compound can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases like Alzheimer's .

- Cognitive Enhancement : Animal studies indicate that this compound may improve cognitive function through its antioxidant properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications:

- Hydroxylation at specific positions enhances antioxidant activity and bioavailability.

- Methoxylated derivatives exhibit improved binding affinities to target proteins compared to their hydroxylated counterparts .

Research Findings

Recent research has focused on synthesizing novel stilbene derivatives to enhance biological activities. For example:

- A study synthesized 40 trans-δ-viniferin derivatives, revealing that specific modifications could lead to increased antibacterial efficacy against S. aureus .

- Another investigation into stilbene-substituted fullerene isomers demonstrated enhanced photophysical properties that could be leveraged for drug delivery systems .

Properties

IUPAC Name |

(E)-stilbene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026050 | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 95% ethanol, Colorless or slightly yellow crystals | |

CAS No. |

103-30-0, 588-59-0 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA7NW80A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 to 257 °F (NTP, 1992), 124 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-stilbene?

A1: this compound has a molecular formula of C14H12 and a molecular weight of 180.25 g/mol.

Q2: What are the key spectroscopic features of this compound?

A: Spectroscopic studies, including Raman spectroscopy [, ] and fluorescence excitation spectroscopy [, ], have been instrumental in understanding the vibrational modes and electronic transitions of this compound. These studies provide insights into its structure and conformational dynamics.

Q3: How does the solubility of this compound vary in different solvents?

A: The solubility of this compound is solvent-dependent. Research shows that it exhibits limited solubility in aqueous media, necessitating the use of organic solvents like hexane, benzene, and methanol for various studies [, ].

Q4: How does confinement within zeolites affect the fluorescence lifetime of this compound?

A: Research indicates that the fluorescence lifetime (τf) of this compound is sensitive to its environment. Within dehydrated NaY zeolite, τf is shorter compared to hexane, indicating a higher degree of probe mobility. Interestingly, co-adsorbing small amounts of water further reduces τf, suggesting increased mobility due to competitive interactions within the zeolite framework [].

Q5: How do structural modifications of this compound influence its ability to inhibit cytochrome P450 enzymes?

A: Studies have revealed that substituting the hydroxyl groups in trans-resveratrol (a natural this compound derivative) with methoxy groups generally enhances the inhibition of CYP1A2, indicating the importance of the 3,5-dihydroxyl motif for activity [, ].

Q6: Does the position of hydroxyl groups impact the antioxidant activity of this compound analogues?

A: Yes, the arrangement of hydroxyl groups significantly influences the antioxidant properties of this compound analogues. Studies show that the presence of ortho-dihydroxyl or para-dihydroxyl groups enhances their ability to regenerate α-tocopherol, highlighting the importance of these motifs for antioxidant activity [, ].

Q7: How does the gut microbiota contribute to the antiproliferative effects of dietary stilbenes like trans-resveratrol?

A: Research suggests that the gut microbiota plays a crucial role in metabolizing dietary stilbenes, resulting in metabolites with varying antiproliferative activities. For instance, trans-resveratrol can be converted into dihydroresveratrol, lunularin, and other metabolites, each exhibiting different potencies against colon cancer cells. This microbial metabolism contributes to the interindividual variability in response to dietary stilbene intake [].

Q8: Can this compound be metabolized into estrogenic compounds?

A: Yes, research has shown that this compound can be metabolically activated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to produce the estrogenic compounds trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. This metabolic pathway is relevant for understanding the potential estrogenic effects of this compound exposure [].

Q9: How is this compound utilized in the synthesis of tamoxifen?

A: this compound serves as a versatile starting material for synthesizing tamoxifen, an important drug used in breast cancer treatment. The synthesis leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to introduce specific functional groups onto the this compound scaffold in a stereospecific manner [].

Q10: What is the role of this compound in photocatalytic asymmetric epoxidation reactions?

A: this compound acts as a model substrate in evaluating the efficacy of photocatalysts, such as manganese-porphyrin/graphene-oxide nanocomposites, for asymmetric epoxidation reactions. These reactions utilize molecular oxygen as the oxidant and are driven by visible light, showcasing the potential for sustainable and selective chemical transformations [].

Q11: How is computational chemistry used to study the structure and dynamics of this compound derivatives?

A: Computational techniques like density functional theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structural features, intermolecular interactions, and dynamic behavior of this compound and its analogues. These methods are particularly useful for understanding conformational flexibility and internal molecular motions, such as methyl group rotations in substituted trans-stilbenes [].

Q12: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A: QSAR models have been developed to explore the relationship between the chemical structure of this compound analogues and their biological activities, such as the inhibition of NF-κB activation. These models aid in identifying structural features critical for enhancing potency and selectivity [].

Q13: What is known about the potential toxicity of this compound oxide?

A: this compound oxide, a metabolite of this compound, has been investigated for its potential toxicity. Studies have shown that individuals with a deficiency in glutathione S-transferase mu, an enzyme involved in detoxification, exhibit increased susceptibility to this compound oxide-induced cytogenetic damage, highlighting the importance of metabolic pathways in mitigating potential toxicity [].

Q14: How is this compound used to study photoisomerization dynamics in restricted environments?

A: this compound's photoisomerization reaction serves as a model system for investigating the influence of confinement on chemical reactivity. Studies employing picosecond transient Raman spectroscopy have shown that complexation with cyclodextrins, cyclic oligosaccharides that form host-guest complexes, can significantly alter the dynamics of this compound photoisomerization [, ].

Q15: Can external factors like strong electric fields influence the photoisomerization of this compound?

A: Yes, research has demonstrated that the application of strong, nonresonant infrared radiation can enhance the cis-trans photoisomerization yield of stilbene in solution. This effect is attributed to the dynamic Stark shifting of energy levels, leading to an increased absorption cross-section and promoting the isomerization process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.